Linker Pharmacophore Differentiation: 2-Phenoxyacetamide vs N-Methylacetamide Conjugates
The 2-phenoxyacetamide linker of 877635-19-3 provides an ether oxygen hydrogen-bond acceptor and a terminal phenyl ring, absent in the simpler N-methylacetamide analog Lin28 1632 (CAS 108825-65-6). Lin28 1632 bears an N-methyl group on the amide nitrogen, which sterically restricts conformational freedom and eliminates the extended aryl pharmacophore [1]. In functional assays, Lin28 1632 disrupts the Lin28–let-7 microRNA interaction (IC50 = 8 μM by ELISA) and suppresses tumor-sphere formation [1]. The phenoxyacetamide extension in 877635-19-3 is predicted to shift target engagement away from RNA-binding protein interfaces toward ATP-binding pocket or bromodomain acetyl-lysine recognition sites, based on class-level SAR from triazolopyridazine BET inhibitor programs .
| Evidence Dimension | Linker structure and predicted target class engagement |
|---|---|
| Target Compound Data | 2-Phenoxyacetamide linker; MW 345.36; ether oxygen HBA present; terminal phenyl ring present |
| Comparator Or Baseline | Lin28 1632: N-methylacetamide linker; MW 281.32; no ether oxygen; no terminal phenyl; Lin28/let-7 IC50 = 8 μM |
| Quantified Difference | Predicted target class shift from RNA-binding protein (Lin28) toward kinase or BET bromodomain targets; quantitative activity data for 877635-19-3 at these targets not publicly disclosed at time of analysis |
| Conditions | Prediction based on SAR from AZD5153 triazolopyridazine BET inhibitor optimization series (J Med Chem 2016) |
Why This Matters
Procurement for a Lin28 or RNA-biology program would favor Lin28 1632; procurement for kinase or epigenetic reader domain screening should prioritize 877635-19-3 for its phenoxyacetamide pharmacophore.
- [1] Roos M, et al. A Small-Molecule Inhibitor of Lin28. ACS Chem Biol. 2016;11(10):2773-2781. PMID: 27622512. View Source
